molecular formula C14H25NO5 B1407260 ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate CAS No. 1392745-47-9

ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate

Cat. No. B1407260
CAS RN: 1392745-47-9
M. Wt: 287.35 g/mol
InChI Key: JOOLXBLTNBWCNP-HBNTYKKESA-N
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Description

This compound is a derivative of cyclohexane, a six-membered ring, with an ethyl ester, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxyl group . The Boc group is a common protecting group in organic synthesis, particularly for amines .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexane ring, which is a six-membered carbon ring. Attached to this ring is an ethyl ester group, a Boc protected amino group, and a hydroxyl group . The stereochemistry is indicated by the (1S,3R,4R) notation, which refers to the configuration of the chiral centers in the molecule .


Chemical Reactions Analysis

The Boc group in this compound can be removed under acidic conditions, revealing the free amine . This is a common step in peptide synthesis, where the amine can then react with a carboxylic acid to form an amide bond . The ethyl ester group can also be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar ethyl ester and hydroxyl groups could impart some degree of polarity to the molecule. The Boc group is quite bulky, which could influence the compound’s reactivity .

Scientific Research Applications

Polymer Synthesis and Functionalization

  • In the field of polymer chemistry, this compound has been used in the synthesis of hydrophilic aliphatic polyesters. These polyesters were created by the homo- and copolymerization of new cyclic esters containing protected functional groups, including hydroxyl, bishydroxyl, amino, and carboxyl (Trollsås et al., 2000).

Synthesis of Amino Acids and Peptides

  • This compound is also instrumental in synthesizing orthogonally protected amino acids, particularly useful for creating analogs of various biochemical compounds. For example, the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates demonstrates its application in the construction of complex amino acid structures (Czajgucki et al., 2003).

Enzymatic Polymerization

  • Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, has been oligomerized using horseradish peroxidase as a catalyst. This process represents an innovative approach to enzymatic polymerization in aqueous mediums (Pang et al., 2003).

Application in Organic Synthesis

  • In organic synthesis, derivatives of this compound have been used in the synthesis of various cyclohexane and cyclopentane derivatives. This includes processes like acid-catalyzed rearrangements and cyclizations, highlighting its versatility in complex organic syntheses (Nativi et al., 1989).

Use in Medicinal Chemistry

  • In medicinal chemistry, similar compounds have been synthesized as intermediates for potent CCR2 antagonists. This showcases its potential in the development of new therapeutic agents (Campbell et al., 2009).

Future Directions

The use of Boc-protected amino acids in the synthesis of peptides is a well-established field with many potential applications in medicinal chemistry and biology . Future research could explore the use of this specific compound in the synthesis of new peptides or other biologically active molecules .

properties

IUPAC Name

ethyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOLXBLTNBWCNP-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate
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ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate
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ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate
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ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate
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ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate
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ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate

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